4-Amino-5-chloronicotinamide 4-Amino-5-chloronicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16008300
InChI: InChI=1S/C6H6ClN3O/c7-4-2-10-1-3(5(4)8)6(9)11/h1-2H,(H2,8,10)(H2,9,11)
SMILES:
Molecular Formula: C6H6ClN3O
Molecular Weight: 171.58 g/mol

4-Amino-5-chloronicotinamide

CAS No.:

Cat. No.: VC16008300

Molecular Formula: C6H6ClN3O

Molecular Weight: 171.58 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-chloronicotinamide -

Specification

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
IUPAC Name 4-amino-5-chloropyridine-3-carboxamide
Standard InChI InChI=1S/C6H6ClN3O/c7-4-2-10-1-3(5(4)8)6(9)11/h1-2H,(H2,8,10)(H2,9,11)
Standard InChI Key UKRPHBBAWXICII-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C=N1)Cl)N)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Amino-5-chloronicotinamide (IUPAC name: 4-amino-5-chloropyridine-3-carboxamide) belongs to the nicotinamide family, distinguished by its substitution pattern. Its molecular formula is C₆H₆ClN₃O, with a molecular weight of 171.58 g/mol. The pyridine ring’s substitution pattern confers unique electronic properties, influencing reactivity and potential biological interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₆H₆ClN₃O
Molecular Weight171.58 g/mol
IUPAC Name4-Amino-5-chloropyridine-3-carboxamide
Canonical SMILESNC1=C(Cl)C=C(NC(=O)N)C=N1

The compound’s planar structure and hydrogen-bonding capabilities (via the amino and carboxamide groups) suggest potential solubility challenges in nonpolar solvents, a characteristic common to polar heterocycles .

Synthetic Methodologies and Challenges

Historical Synthesis Approaches

While no documented synthesis of 4-amino-5-chloronicotinamide exists in the reviewed literature, analogous chloronicotinamide derivatives are typically synthesized via:

  • Nucleophilic Aromatic Substitution: Introducing chlorine at position 5 using POCl₃ or PCl₅ on a pre-formed nicotinamide backbone .

  • Directed Metalation: Utilizing directing groups (e.g., amino or carboxamide) to facilitate regioselective chlorination .

For example, the synthesis of 5-amino-4-chloropyridazin-3(2H)-one involves chlorination of a pyridazinone precursor under acidic conditions, followed by amination . Adapting such methods to pyridine systems may require optimizing reaction temperatures and catalysts to prevent ring degradation.

Physicochemical Properties and Stability

Predicted Properties

Based on structural analogs:

  • Melting Point: Estimated 180–190°C (decomposition likely due to polar groups).

  • Solubility: Moderate solubility in DMSO or DMF; poor in water and hydrocarbons .

  • pKa: Amino group ≈ 4.5–5.5; carboxamide ≈ 0–1 (acidic) .

Table 2: Comparative Solubility Data for Nicotinamide Derivatives

CompoundWater Solubility (mg/mL)DMSO Solubility (mg/mL)
Nicotinamide1000>100
4-Amino-2-chloronicotinamide1285
4-Amino-5-chloronicotinamideNot reportedPredicted: 50–70

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